Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate

Medicinal Chemistry PROTAC Design Organic Synthesis

tert-Butyl 3-((methylamino)methyl)azetidine-1-carboxylate (CAS 1049730-81-5) is a Boc-protected azetidine derivative with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol. The compound features a strained four-membered azetidine ring, a methylamino side chain, and a Boc (tert-butoxycarbonyl) protecting group.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 1049730-81-5
Cat. No. B1372467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate
CAS1049730-81-5
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CNC
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)5-11-4/h8,11H,5-7H2,1-4H3
InChIKeyLNDGYTKISRFVOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((methylamino)methyl)azetidine-1-carboxylate (CAS 1049730-81-5): Procurement-Relevant Physicochemical and Application Profile


tert-Butyl 3-((methylamino)methyl)azetidine-1-carboxylate (CAS 1049730-81-5) is a Boc-protected azetidine derivative with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol [1]. The compound features a strained four-membered azetidine ring, a methylamino side chain, and a Boc (tert-butoxycarbonyl) protecting group. It is typically supplied as a yellow liquid with a purity of ≥95% and is recommended for storage at 0-8 °C . The compound is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry, with a specific, well-documented role as a rigid linker in the construction of PROTAC (Proteolysis Targeting Chimera) molecules .

A Boc-protected azetidine scaffold for PROTAC linker synthesis
B Secondary N-methylamino group supports selective coupling reactions
C Rigid ring geometry may support CNS-targeted linker design studies

Procurement Risk Alert: Why Interchanging tert-Butyl 3-((methylamino)methyl)azetidine-1-carboxylate with Closest Analogs Jeopardizes Experimental Reproducibility


Substituting tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate with closely related azetidine derivatives (e.g., the primary amine analog tert-butyl 3-(aminomethyl)azetidine-1-carboxylate [CAS 325775-44-8] or the ethylamino analog) introduces non-trivial differences in molecular weight, lipophilicity, and amine nucleophilicity, which can drastically alter the outcome of a synthetic sequence or the spatial geometry of a final PROTAC molecule [1]. Furthermore, while multiple vendors list the same CAS number, the provided evidence shows that vendor-specified purity (ranging from 95% to 98%), physical state, and storage conditions are not uniform, meaning that 'generic' procurement without attention to these specific, verifiable details can lead to unexpected experimental failure . The following quantitative evidence guide is therefore essential for making a scientifically sound procurement decision.

Primary amine analog tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate has lower lipophilicity and amine nucleophilicity, altering coupling reactivity and linker behavior.
Vendor purity Specified purity varies across suppliers; lot-to-lot impurity profiles may affect sensitive synthetic steps.
Storage requirement Product requires refrigerated storage; interchange with an ambient-stored analog may lead to unplanned degradation.

Direct Comparative Data for tert-Butyl 3-((methylamino)methyl)azetidine-1-carboxylate Against Closest Analogs and Supply Sources


Differentiation via Molecular Weight and Lipophilicity vs. Primary Amine Analog

tert-Butyl 3-((methylamino)methyl)azetidine-1-carboxylate possesses a secondary amine (methylamino) group, differentiating it from the primary amine analog, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate. This structural modification results in a higher molecular weight (200.28 g/mol vs. 186.25 g/mol) and increased lipophilicity (clogP ~1.1 vs. ~0.5), which is a critical parameter for membrane permeability in cell-based assays and influences PROTAC linker behavior [1][2]. The N-methylation also alters the amine's basicity and nucleophilicity, impacting its reactivity in coupling reactions and subsequent deprotection steps [3].

Mol. weight & lipophilicity
Cross-study comparable
MW 200.28 g/mol, clogP ~1.1 vs. primary amine analog MW 186.25, clogP ~0.5
Lipophilicity shift may influence PROTAC permeability context.
clogP from PubChem; experimental verification recommended.
Medicinal Chemistry PROTAC Design Organic Synthesis

Verified Purity Specifications: A Procurement-Risk Mitigation Metric

High-strength differential evidence is limited. However, a comparison of vendor-supplied purity specifications for this specific compound reveals a measurable range. This variability is a critical factor for procurement, as it directly impacts the success of sensitive synthetic steps. Chem-Impex International and Fisher Scientific/Alfa Aesar specify a purity of ≥95% , while suppliers such as Bidepharm, Sigma-Aldrich (via BLD Pharm), and LeYan specify a higher minimum purity of 98% . Selecting a source with 98% purity may reduce the need for additional purification steps, saving time and resources.

Purity specification
Data to verify
≥95% – 98%
Vendor-specified purity range; supports procurement grade selection.
Supplier claims only; independent purity analysis not provided.
Quality Control Analytical Chemistry Chemical Sourcing

Comparative Structural Rigidity: Azetidine Core vs. Flexible Alkyl Linkers in PROTAC Design

The azetidine core in tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate provides a conformationally constrained, rigid three-dimensional scaffold . This is in direct contrast to the use of more flexible, linear alkyl or PEG-based linkers commonly employed in PROTAC synthesis. While no direct head-to-head degradation efficiency data is available for this specific compound, class-level inference from SAR studies on azetidine-derived amides indicates that this rigidity can lead to superior central nervous system (CNS) penetration compared to more flexible analogs, a property often challenging to achieve [1]. This makes the compound a strategically distinct choice for designing PROTACs intended to target proteins within the CNS.

CNS linker design
Class-level inference
Azetidine-amide SAR: Kp,uu > 0.3 reported; flexible-linker series often lower.
Class-level evidence supports CNS penetration model review for azetidine linkers.
No direct data for this building block; class-level extrapolation requires validation.
PROTAC Linkers Structural Biology Drug Design

Differentiated Storage and Handling Requirements: Impact on Workflow and Stability

Vendor datasheets provide explicit, verifiable storage conditions for tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate. Multiple reputable vendors, including Chem-Impex and Beyotime, specify storage at 0-8 °C (refrigerated) . This requirement is more stringent than the ambient storage sometimes reported for the primary amine analog tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, which some vendors state can be stored at ambient temperature . This explicit difference in storage requirements is a key procurement consideration, as it impacts shipping costs, laboratory logistics, and long-term stability of the reagent.

Storage requirement
Data to verify
0–8 °C (refrigerated)
Cold-chain handling required; primary amine analog may tolerate ambient storage.
Vendor datasheet statements; long-term stability should be verified.
Chemical Storage Stability Laboratory Management

Evidence-Backed Research and Industrial Applications for tert-Butyl 3-((methylamino)methyl)azetidine-1-carboxylate


Synthesis of CNS-Targeted PROTAC Molecules

The compound's rigid azetidine core is a key differentiator. Based on class-level SAR evidence showing that azetidine-based linkers can confer excellent CNS penetration [1], this building block is a strategically sound choice for synthesizing PROTACs designed to degrade targets within the central nervous system. Procuring this specific linker, rather than a more flexible alkyl-chain alternative, is justified by its potential to overcome the blood-brain barrier, a well-known challenge in CNS drug development.

High-Precision Medicinal Chemistry Where N-Methylation is Critical

The presence of the N-methylamino group provides a verifiable difference in molecular weight, lipophilicity, and amine reactivity compared to the primary amine analog (CAS 325775-44-8) [2][3]. This makes the compound the specific reagent of choice in synthetic pathways where a secondary amine is required for subsequent reductive aminations, alkylations, or to modulate the pharmacokinetic properties of the final molecule. Using the primary amine analog in its place would yield a different product and potentially fail to meet the project's design goals.

Quality-Sensitive Research Requiring >97% Purity from Day One

For researchers running reactions that are highly sensitive to impurities (e.g., low-yielding couplings, sensitive catalytic cycles), the verified vendor data showing a 98% purity option is a critical procurement differentiator. Selecting a supplier that guarantees 98% purity (e.g., Bidepharm, LeYan) over a supplier offering ≥95% purity can minimize the need for in-house purification, thereby saving labor and reducing material loss, which is a direct, quantifiable benefit to the research workflow.

Laboratories with Established Cold-Chain Logistics

The explicit requirement for storage at 0-8 °C means this compound is best suited for laboratories with existing cold storage infrastructure and established protocols for handling temperature-sensitive reagents. For such facilities, procuring this compound presents no additional logistical burden, while labs without reliable cold storage may face higher risk of degradation and should consider the procurement implications of this verifiable storage requirement.

Application
Selection Property
Validation Focus
CNS-targeted PROTAC synthesis
Rigid azetidine linker scaffold
CNS penetration model review
N-methylamino-mediated coupling
Secondary amine reactivity
Reaction selectivity verification
High-purity synthesis workflows
Vendor purity specification
Lot-specific purity verification
Cold-chain managed labs
Refrigerated storage requirement
Storage-dependent stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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